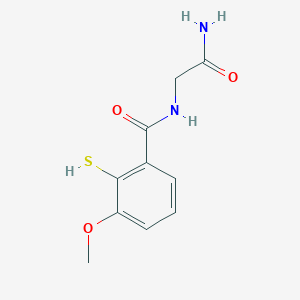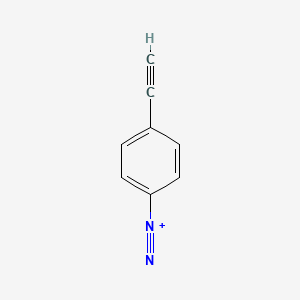![molecular formula C16H16BrNO2 B14216443 N-[3-(Benzyloxy)phenyl]-3-bromopropanamide CAS No. 620597-98-0](/img/structure/B14216443.png)
N-[3-(Benzyloxy)phenyl]-3-bromopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Benzyloxy)phenyl]-3-bromopropanamide is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a bromopropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)phenyl]-3-bromopropanamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting benzyl alcohol with a phenyl halide in the presence of a base.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
N-[3-(Benzyloxy)phenyl]-3-bromopropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzyloxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
科学研究应用
N-[3-(Benzyloxy)phenyl]-3-bromopropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[3-(Benzyloxy)phenyl]-3-bromopropanamide involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
3-(4-(Benzyloxy)phenyl)-N-(3-bromophenyl)acrylamide: This compound shares the benzyloxy and bromophenyl groups but differs in the presence of an acrylamide moiety.
N-[4-(Benzyloxy)phenyl]glycinamide: This compound has a similar benzyloxyphenyl structure but features a glycinamide group instead of a bromopropanamide.
Uniqueness
N-[3-(Benzyloxy)phenyl]-3-bromopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxy and bromopropanamide groups allows for versatile applications in various fields of research.
属性
CAS 编号 |
620597-98-0 |
|---|---|
分子式 |
C16H16BrNO2 |
分子量 |
334.21 g/mol |
IUPAC 名称 |
3-bromo-N-(3-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H16BrNO2/c17-10-9-16(19)18-14-7-4-8-15(11-14)20-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) |
InChI 键 |
JJYVZHVOTQGOOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)

![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)

![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)

![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-](/img/structure/B14216430.png)


![N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14216438.png)
